4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride
Overview
Description
4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H24ClN3O6 and its molecular weight is 437.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Z-LYS-ONP HCL, also known as Z-L-Lys-ONp hydrochloride, 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride, Z-Lys-ONp (hydrochloride), or Z-Lys-ONp hydrochloride, primarily targets serine proteases and thiol proteases . These proteases play a crucial role in various biological processes, including digestion, immune response, and cell signaling .
Mode of Action
Z-LYS-ONP HCL acts as a chromogenic substrate for these proteases . When the compound interacts with its targets, it undergoes a color change that can be measured spectrophotometrically . This color change is indicative of the protease activity and can be used to quantify the amount of active protease present .
Biochemical Pathways
The compound’s interaction with its targets affects the proteolytic pathways in which these proteases are involved . For instance, it can influence the degradation and presentation of antigens by inhibiting lysosomal cysteine proteinases .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (437.87 g/mol ) can influence how the compound is absorbed and distributed within the body, how it is metabolized, and how it is ultimately excreted.
Result of Action
The primary result of Z-LYS-ONP HCL’s action is the inhibition of protease activity . By acting as a chromogenic substrate, it allows for the quantification of active protease, providing valuable information about the proteolytic activity within a given system . This can be particularly useful in research settings, where understanding protease activity can shed light on various biological processes and disease states .
Action Environment
The action, efficacy, and stability of Z-LYS-ONP HCL can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s efficacy can be influenced by the pH of the environment, as certain proteases have optimal activity at specific pH levels . Understanding these environmental influences is crucial for effectively utilizing and interpreting results from Z-LYS-ONP HCL.
Biochemical Analysis
Biochemical Properties
Z-LYS-ONP HCL is a chromogenic substrate used for the differentiation and characterization of proteases and endopeptidases . It interacts with enzymes such as trypsin, cathepsin B, cathepsin L, and bromelain . The nature of these interactions involves the hydrolysis of the compound, which can be monitored using mass spectroscopy studies .
Molecular Mechanism
The molecular mechanism of Z-LYS-ONP HCL involves its hydrolysis by specific enzymes. For instance, when used as a substrate for trypsin, the hydrolysis reaction can be monitored using mass spectroscopy .
Properties
IUPAC Name |
(4-nitrophenyl) (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6.ClH/c21-13-5-4-8-18(22-20(25)28-14-15-6-2-1-3-7-15)19(24)29-17-11-9-16(10-12-17)23(26)27;/h1-3,6-7,9-12,18H,4-5,8,13-14,21H2,(H,22,25);1H/t18-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZLPXVXTZKFDV-FERBBOLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4272-71-3 (Parent) | |
Record name | 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00176198 | |
Record name | 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2179-15-9 | |
Record name | L-Lysine, N2-[(phenylmethoxy)carbonyl]-, 4-nitrophenyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2179-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrophenyl N2-[(phenylmethoxy)carbonyl]lysinate monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How is Z-L-Lys-ONp hydrochloride used to measure bromelain activity?
A1: Z-L-Lys-ONp hydrochloride serves as a chromogenic substrate for bromelain activity assays. Bromelain, a protease enzyme, cleaves the peptide bond within Z-L-Lys-ONp hydrochloride, releasing the yellow-colored compound p-nitrophenol (pNP) []. The amount of pNP released is directly proportional to the bromelain activity and can be quantified spectrophotometrically at 410 nm. This method allows for a sensitive and quantitative assessment of bromelain activity in various samples.
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